An In-Depth Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-Bromofuro[3,2-c]pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromofuro[3,2-c]pyridin-4-amine is a halogenated heterocyclic compound built upon the furo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery. The strategic placement of the bromine atom and the amino group on this rigid fused-ring system offers a versatile platform for the development of novel therapeutic agents, particularly targeting kinases and other key players in cellular signaling pathways.
Introduction: The Significance of the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine scaffold is a bioisostere of indole and other purine analogs, granting it access to a wide range of biological targets. Its derivatives have garnered significant attention for their diverse pharmacological activities, including kinase inhibition, and potential applications in oncology, neurology, and infectious diseases[1]. The fusion of the furan and pyridine rings creates a unique electronic and steric environment, which can be finely tuned through substitution to optimize potency, selectivity, and pharmacokinetic properties.
3-Bromofuro[3,2-c]pyridin-4-amine, in particular, is a valuable building block for several reasons:
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Versatile Synthetic Handle: The bromine atom at the 3-position serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.
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Hydrogen Bonding Capabilities: The amino group at the 4-position can act as a crucial hydrogen bond donor, enabling strong interactions with biological targets.
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Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinities and improved selectivity.
This guide will delve into the specific chemical characteristics of this promising molecule, providing a foundation for its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in medicinal chemistry and for the design of synthetic routes.
| Property | Value | Source |
| CAS Number | 799293-73-5 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Tan solid | [2] |
| Boiling Point | 346.7 ± 37.0 °C at 760 mmHg | [1] |
| XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 52 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Purification
The synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine has been reported via a nucleophilic aromatic substitution reaction.
Synthetic Scheme
Caption: Synthesis of 3-Bromofuro[3,2-c]pyridin-4-amine.
Experimental Protocol
The following protocol is based on the reported synthesis[2]:
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Reaction Setup: In a stainless steel sealed tube, combine 3-bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq), concentrated aqueous ammonia (approx. 15 molar equivalents), and dioxane (to achieve a suitable concentration, e.g., 0.1 M).
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Reaction Conditions: Seal the tube and heat the mixture to 150 °C with stirring.
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Reaction Time: Maintain the reaction at 150 °C for 3 days.
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Work-up:
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Cool the reaction mixture to room temperature.
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Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
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Separate the organic layer.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with saturated sodium chloride solution (brine).
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Dry the combined organic phase over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purification: The resulting tan solid can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromofuro[3,2-c]pyridin-4-amine.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and ensure the absence of starting material and byproducts.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of the synthesized compound.
¹H NMR Spectroscopy
The reported ¹H NMR spectrum in DMSO-d₆ shows the following signals[2]:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.11 | s | - | H-2 |
| 7.85 | d | 6.0 | H-6 |
| 6.92 | d | 6.0 | H-7 |
| 6.19 | s | - | -NH₂ |
¹³C NMR Spectroscopy
While specific ¹³C NMR data for 3-Bromofuro[3,2-c]pyridin-4-amine is not available, data for a related furo[3,2-c]pyridine derivative suggests the following approximate chemical shifts[3]:
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Aromatic Carbons: 100-160 ppm
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Carbon attached to Bromine (C3): Expected to be in the range of 90-100 ppm.
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Carbon attached to Nitrogen (C4): Expected to be significantly downfield, likely in the 140-150 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amino group and the aromatic rings. Based on typical values for primary aromatic amines, the following absorptions can be anticipated[3]:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 1650-1580 | Medium-Strong | N-H bending (scissoring) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1335-1250 | Strong | C-N stretching (aromatic amine) |
| ~1200 | Strong | C-O-C stretching (furan ring) |
| ~800 | Strong | C-Br stretching |
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, HCN, and other small molecules from the heterocyclic core.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromofuro[3,2-c]pyridin-4-amine is dominated by the bromine atom at the 3-position and the amino group at the 4-position.
Cross-Coupling Reactions at the C3-Position
The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
This reaction enables the formation of C-C bonds by coupling with boronic acids or their esters.
Caption: General scheme for Suzuki-Miyaura coupling.
Proposed Protocol:
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To a solution of 3-Bromofuro[3,2-c]pyridin-4-amine (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
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Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
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Perform an aqueous work-up and purify the product by column chromatography.
This reaction allows for the formation of C-N bonds, providing access to a variety of substituted amines.
Caption: General scheme for Buchwald-Hartwig amination.
Proposed Protocol:
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Combine 3-Bromofuro[3,2-c]pyridin-4-amine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene).
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Heat the reaction mixture under an inert atmosphere until completion.
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After cooling, quench the reaction, perform an aqueous work-up, and purify the product by chromatography.
Reactions of the Amino Group
The amino group at the 4-position can undergo various transformations, including acylation, alkylation, and diazotization, to further functionalize the molecule.
Potential Applications in Drug Discovery
While specific biological data for 3-Bromofuro[3,2-c]pyridin-4-amine is limited, the furo[3,2-c]pyridine scaffold is a known pharmacophore in several therapeutic areas.
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Kinase Inhibition: Many furo[3,2-c]pyridine derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases[4]. The amino group at the 4-position can serve as a critical hinge-binding motif in the ATP-binding pocket of many kinases. The 3-position, where the bromine is located, often points towards the solvent-exposed region, making it an ideal site for introducing substituents to enhance potency and selectivity.
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Neurological Disorders: The structural similarity to endogenous neuromodulators makes this scaffold a promising starting point for developing agents targeting receptors in the central nervous system[1].
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Antimicrobial Agents: The compact, heteroaromatic nature of the furo[3,2-c]pyridine core has also been explored for the development of novel antibacterial and antifungal compounds.
Safety and Handling
Appropriate safety precautions should be taken when handling 3-Bromofuro[3,2-c]pyridin-4-amine.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
3-Bromofuro[3,2-c]pyridin-4-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its versatile synthetic handles allow for the generation of diverse chemical libraries for screening against a wide range of biological targets. The furo[3,2-c]pyridine core, with its proven track record as a pharmacologically relevant scaffold, provides a strong foundation for the development of novel therapeutics. Further investigation into the biological activities of derivatives of 3-Bromofuro[3,2-c]pyridin-4-amine is warranted and holds promise for the discovery of new and effective treatments for various diseases.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Bromofuro[3,2-c]pyridin-4-amine. Retrieved from [Link]
Figure 1: Chemical structure and atom numbering of 3-Bromofuro[3,2-c]pyridin-4-amine.
